molecular formula C8H10F2N2O B13924339 2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetaldehyde

2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetaldehyde

Cat. No.: B13924339
M. Wt: 188.17 g/mol
InChI Key: RPSIEHCOOOXUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-acetaldehyde is an organic compound that features a pyrazole ring substituted with difluoromethyl and dimethyl groups

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the difluoromethyl group.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-acetaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various enzymes and receptors . This interaction can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)-3,5-dimethyl-1H-pyrazole-4-acetaldehyde
  • 1-(Chloromethyl)-3,5-dimethyl-1H-pyrazole-4-acetaldehyde
  • 1-(Bromomethyl)-3,5-dimethyl-1H-pyrazole-4-acetaldehyde

Uniqueness

1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-acetaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased metabolic stability and lipophilicity . These properties make it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C8H10F2N2O

Molecular Weight

188.17 g/mol

IUPAC Name

2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetaldehyde

InChI

InChI=1S/C8H10F2N2O/c1-5-7(3-4-13)6(2)12(11-5)8(9)10/h4,8H,3H2,1-2H3

InChI Key

RPSIEHCOOOXUDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)CC=O

Origin of Product

United States

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